molecular formula C5H12O2S B14650322 Propan-2-yl ethanesulfinate CAS No. 52693-41-1

Propan-2-yl ethanesulfinate

Cat. No.: B14650322
CAS No.: 52693-41-1
M. Wt: 136.21 g/mol
InChI Key: OKUUXCNTLALSOW-UHFFFAOYSA-N
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Description

No data is available in the provided evidence to define the structure, synthesis, or applications of Propan-2-yl ethanesulfinate.

Properties

CAS No.

52693-41-1

Molecular Formula

C5H12O2S

Molecular Weight

136.21 g/mol

IUPAC Name

propan-2-yl ethanesulfinate

InChI

InChI=1S/C5H12O2S/c1-4-8(6)7-5(2)3/h5H,4H2,1-3H3

InChI Key

OKUUXCNTLALSOW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with ethanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl ethanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl ethanesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism by which propan-2-yl ethanesulfinate exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfinyl group is highly reactive, allowing it to participate in various chemical transformations. In biological systems, it may interact with enzymes and proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons are impossible due to missing data, the evidence includes compounds with partial structural similarities:

(a) Sulfonyl/Sulfinate Derivatives

  • references (Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS), a sulfanyl compound with a propargyl group. Unlike sulfinates, sulfanyl groups (-S-) lack the oxidized sulfinate (-SO₂⁻) functionality.
  • lists fluorinated sulfonic acid derivatives (e.g., potassium salts of perfluoroalkanesulfonic acids). These are highly stable and persistent environmental contaminants, contrasting with sulfinates, which are typically less oxidized and reactive .

(b) Propan-2-yl (Isopropyl) Functional Groups

  • mentions Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate , which contains an isopropyl group but is a phosphonamidate ester, unrelated to sulfinates.
  • identifies (2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid , a BPA degradation product with a branched propan-2-yl substituent. This compound’s reactivity and environmental persistence differ significantly from hypothetical sulfinate analogs .

Data Gaps and Limitations

  • Missing Toxicity/Stability Data: Sulfinates are generally reactive intermediates. For example, methyl ethanesulfinate is known to decompose under heat, but analogous data for the propan-2-yl derivative is absent .

Recommendations for Further Research

To address the query effectively, additional sources should be consulted, such as:

  • Chemical Databases : Reaxys, SciFinder, or PubChem for structural verification.
  • Synthetic Literature: Journals focusing on organosulfur chemistry (e.g., Journal of Sulfur Chemistry).
  • Regulatory Documents : EPA or ECHA reports on sulfinate esters.

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